1,4-Bis(4-fluorobenzyl)piperazine
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Overview
Description
1,4-Bis(4-fluorobenzyl)piperazine is a chemical compound that falls within the class of piperazines. Its structure consists of a piperazine ring with two 4-fluorobenzyl substituents attached at positions 1 and 4. The compound’s systematic IUPAC name is this compound .
Preparation Methods
Synthetic Routes::
Direct Synthesis: The compound can be synthesized by reacting piperazine with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide. The reaction typically occurs under basic conditions.
Reductive Amination: Another approach involves reductive amination of 4-fluorobenzaldehyde with piperazine using a reducing agent like sodium borohydride.
Industrial Production: While not widely produced industrially, 1,4-Bis(4-fluorobenzyl)piperazine can be prepared on a larger scale using the methods mentioned above.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzyl positions.
Oxidation/Reduction: Mild oxidation or reduction conditions can modify the benzyl groups.
4-Fluorobenzyl chloride/bromide: Used for the initial benzyl substitution.
Sodium borohydride: Employed in reductive amination.
- The primary product is 1,4-Bis(4-fluorobenzyl)piperazine itself.
Scientific Research Applications
1,4-Bis(4-fluorobenzyl)piperazine finds applications in various fields:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: Limited industrial applications, but it may be used in specialty chemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
1,4-Bis(4-fluorobenzyl)piperazine is unique due to its dual benzyl substituents. Similar compounds include 1-(4-fluorobenzyl)piperazine (a monosubstituted derivative) and related piperazines with different substituents .
Properties
Molecular Formula |
C18H20F2N2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,4-bis[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20F2N2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2 |
InChI Key |
ADDGKBOMXLUYET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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